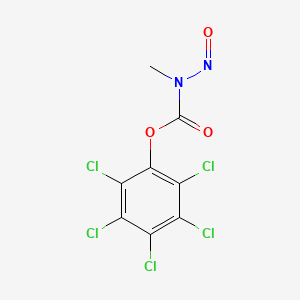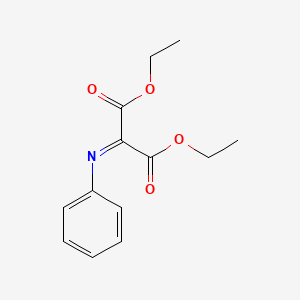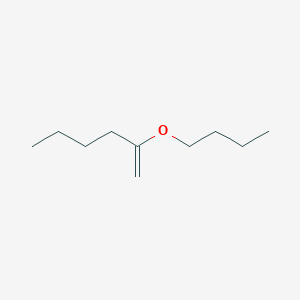
2-Butoxyhex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butoxyhex-1-ene is an organic compound with the molecular formula C10H20O. It is characterized by the presence of a butoxy group attached to a hexene chain. This compound is known for its applications in various chemical processes and industrial applications due to its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butoxyhex-1-ene typically involves the reaction of 1-hexene with butanol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction. The process can be represented as follows: [ \text{C}6\text{H}{12} + \text{C}4\text{H}9\text{OH} \rightarrow \text{C}{10}\text{H}{20}\text{O} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Butoxyhex-1-ene undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding aldehydes or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products:
Oxidation: Aldehydes and ketones.
Reduction: Alcohols.
Substitution: Halogenated compounds.
Applications De Recherche Scientifique
2-Butoxyhex-1-ene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological processes involving ether linkages.
Medicine: Research into its potential therapeutic applications is ongoing.
Mécanisme D'action
The mechanism of action of 2-Butoxyhex-1-ene involves its interaction with specific molecular targets. The butoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and behavior in chemical reactions. The pathways involved in its action include the formation of intermediates that can undergo further transformations .
Comparaison Avec Des Composés Similaires
1-Butoxyhexane: Similar in structure but lacks the double bond present in 2-Butoxyhex-1-ene.
2-Butoxy-2-hexene: Another isomer with different positioning of the double bond.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity compared to its isomers and other similar compounds .
Propriétés
Numéro CAS |
85829-43-2 |
|---|---|
Formule moléculaire |
C10H20O |
Poids moléculaire |
156.26 g/mol |
Nom IUPAC |
2-butoxyhex-1-ene |
InChI |
InChI=1S/C10H20O/c1-4-6-8-10(3)11-9-7-5-2/h3-9H2,1-2H3 |
Clé InChI |
LJHMKPNRUJMACP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=C)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


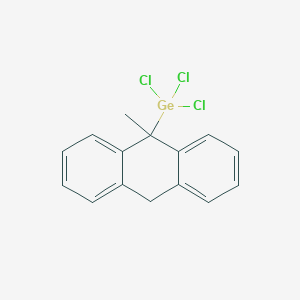
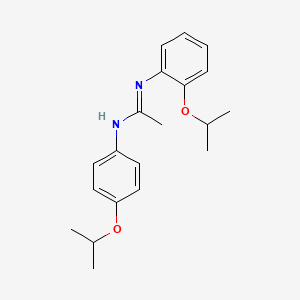
![8-Chloro-3-methyl-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one](/img/structure/B14427495.png)
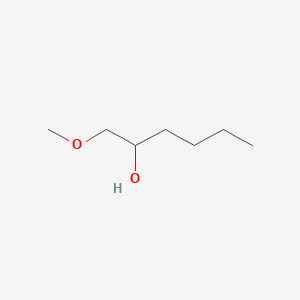
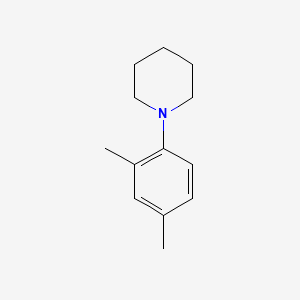

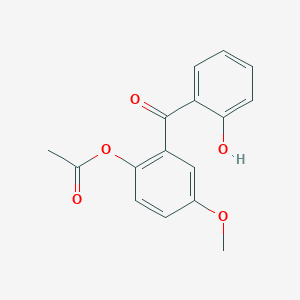
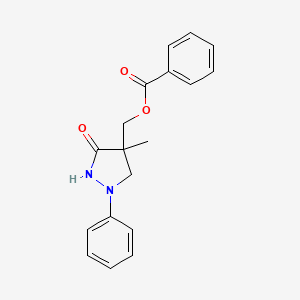
![3-Cyclopentylidene-2-thiaspiro[3.4]octane-1-thione](/img/structure/B14427533.png)
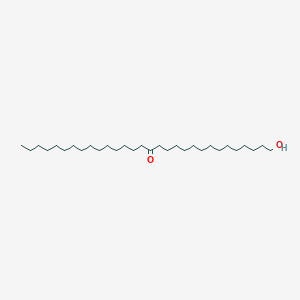

![{[2,3-Dibromo-7-ethyl-4-(4-ethylphenyl)naphthalen-1-yl]oxy}acetic acid](/img/structure/B14427546.png)
